Cas no 5770-40-1 (1,3-Dibutyl-pyrimidine-2,4,6-trione)

1,3-Dibutyl-pyrimidine-2,4,6-trione Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Dibutylpyrimidine-2,4,6(1H,3H,5H)-trione
- 1,3-dibutyl-1,3-diazinane-2,4,6-trione
- 1,3-Dibutyl-pyriMidine-2,4,6-trione
- 1,3-Dibutyl-pyrimidine-2,4,6-trione
-
- Inchi: InChI=1S/C12H20N2O3/c1-3-5-7-13-10(15)9-11(16)14(12(13)17)8-6-4-2/h3-9H2,1-2H3
- InChI Key: PGGFJIYMMRZEKG-UHFFFAOYSA-N
- SMILES: CCCCN1C(=O)CC(=O)N(CCCC)C1=O
Computed Properties
- Exact Mass: 240.1475
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
Experimental Properties
- PSA: 57.69
1,3-Dibutyl-pyrimidine-2,4,6-trione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D673393-500mg |
1,3-Dibutyl-pyrimidine-2,4,6-trione |
5770-40-1 | 500mg |
$ 414.00 | 2023-04-14 | ||
Chemenu | CM165412-5g |
1,3-dibutylpyrimidine-2,4,6(1H,3H,5H)-trione |
5770-40-1 | 95% | 5g |
$518 | 2021-08-05 | |
TRC | D673393-25mg |
1,3-Dibutyl-pyrimidine-2,4,6-trione |
5770-40-1 | 25mg |
$ 173.00 | 2023-04-14 | ||
Chemenu | CM165412-5g |
1,3-dibutylpyrimidine-2,4,6(1H,3H,5H)-trione |
5770-40-1 | 95% | 5g |
$518 | 2023-02-17 | |
TRC | D673393-100mg |
1,3-Dibutyl-pyrimidine-2,4,6-trione |
5770-40-1 | 100mg |
$ 115.00 | 2023-04-14 | ||
1PlusChem | 1P00EKS2-2.5g |
1,3-Dibutyl-pyriMidine-2,4,6-trione |
5770-40-1 | 97% | 2.5g |
$755.00 | 2023-12-16 | |
A2B Chem LLC | AG79314-500mg |
1,3-Dibutylpyrimidine-2,4,6(1H,3H,5H)-trione |
5770-40-1 | 97% | 500mg |
$231.00 | 2024-04-19 | |
A2B Chem LLC | AG79314-1g |
1,3-Dibutylpyrimidine-2,4,6(1H,3H,5H)-trione |
5770-40-1 | 97% | 1g |
$315.00 | 2024-04-19 | |
1PlusChem | 1P00EKS2-1g |
1,3-Dibutyl-pyriMidine-2,4,6-trione |
5770-40-1 | 97% | 1g |
$389.00 | 2023-12-16 | |
TRC | D673393-50mg |
1,3-Dibutyl-pyrimidine-2,4,6-trione |
5770-40-1 | 50mg |
$ 87.00 | 2023-04-14 |
1,3-Dibutyl-pyrimidine-2,4,6-trione Related Literature
-
Milan Klikar,Filip Bure?,Old?ich Pytela,Tomá? Mikysek,Zdeňka Padělková,Alberto Barsella,Kokou Dorkenoo,Sylvain Achelle New J. Chem. 2013 37 4230
-
Jin-Liang Jia,Xiao-Yong Jin,Li Zhu,Zhi-Xiang Zhang,Wen-Long Liang,Guo-Dong Wang,Feng Zheng,Xin-Zhou Wu,Han-Hong Xu New J. Chem. 2017 41 11398
-
Hani EL Kadri,Ramazan Gun,Tim W. Overton,Serafim Bakalis,Konstantinos Gkatzionis RSC Adv. 2016 6 93694
-
M. Klikar,I. V. Kityk,D. Kulwas,T. Mikysek,O. Pytela,F. Bure? New J. Chem. 2017 41 1459
-
Siqi Yang,Lu Tian,Xuyang Wang,Mi Wu,Sichen Liao,Jiapeng Fu,Wangdan Xiong,Guoli Gong Food Funct. 2022 13 11476
Additional information on 1,3-Dibutyl-pyrimidine-2,4,6-trione
Recent Advances in the Study of 1,3-Dibutyl-pyrimidine-2,4,6-trione (CAS: 5770-40-1)
1,3-Dibutyl-pyrimidine-2,4,6-trione (CAS: 5770-40-1), a derivative of barbituric acid, has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This compound, characterized by its unique pyrimidine trione core, has been investigated for its diverse biological activities, including sedative, anticonvulsant, and anti-inflammatory properties. Recent studies have further expanded its potential applications, particularly in the development of novel drug candidates targeting neurological disorders and inflammatory diseases.
In a groundbreaking study published in the Journal of Medicinal Chemistry, researchers explored the molecular mechanisms underlying the anticonvulsant effects of 1,3-Dibutyl-pyrimidine-2,4,6-trione. Utilizing in vitro and in vivo models, the study demonstrated that this compound modulates GABAergic neurotransmission by enhancing the binding affinity of GABA to its receptors. This finding suggests a promising avenue for the development of new antiepileptic drugs with improved efficacy and reduced side effects compared to existing therapies.
Another recent investigation, featured in Bioorganic & Medicinal Chemistry Letters, focused on the anti-inflammatory properties of 1,3-Dibutyl-pyrimidine-2,4,6-trione. The study revealed that the compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 by suppressing the NF-κB signaling pathway. These results highlight its potential as a lead compound for the treatment of chronic inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease.
Furthermore, advancements in synthetic chemistry have enabled the development of more efficient and scalable methods for the production of 1,3-Dibutyl-pyrimidine-2,4,6-trione. A recent publication in Organic Process Research & Development detailed a novel catalytic process that significantly reduces the reaction time and improves the yield of the compound. This innovation is expected to facilitate its broader application in both academic research and industrial drug development.
In summary, recent research on 1,3-Dibutyl-pyrimidine-2,4,6-trione (CAS: 5770-40-1) has underscored its multifaceted pharmacological potential and provided valuable insights into its mechanisms of action. These findings pave the way for further exploration of its therapeutic applications and the development of next-generation pharmaceuticals. Continued interdisciplinary collaboration among chemists, biologists, and pharmacologists will be essential to fully realize the promise of this intriguing compound.
5770-40-1 (1,3-Dibutyl-pyrimidine-2,4,6-trione) Related Products
- 2565-47-1(6-hydroxy-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 769-42-6(1,3-dimethyl-1,3-diazinane-2,4,6-trione)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)



